4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid
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Overview
Description
4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid moiety linked to a trihydroxy-methyloxane ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid typically involves a multi-step process. One common route includes the chlorination of 2-aminobenzoic acid followed by glycosylation with a protected trihydroxy-methyloxane derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-[(3,4,5-trioxo-6-methyloxan-2-yl)amino]benzoic acid, while substitution could produce 4-alkyl-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid.
Scientific Research Applications
4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxybenzoic acid: Shares the trihydroxybenzoic acid moiety but lacks the chloro and methyloxane groups.
4-Chloro-2-aminobenzoic acid: Similar structure but without the trihydroxy-methyloxane ring.
2-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)amino]benzoic acid: Lacks the chloro group but has a similar overall structure.
Uniqueness
4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid is unique due to its combination of a chloro-substituted benzoic acid and a trihydroxy-methyloxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16ClNO6 |
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Molecular Weight |
317.72 g/mol |
IUPAC Name |
4-chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H16ClNO6/c1-5-9(16)10(17)11(18)12(21-5)15-8-4-6(14)2-3-7(8)13(19)20/h2-5,9-12,15-18H,1H3,(H,19,20) |
InChI Key |
IOBCYGJFFBZLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=CC(=C2)Cl)C(=O)O)O)O)O |
Origin of Product |
United States |
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